Z-Leu-Arg-4MbNA is synthesized for research purposes and is classified under synthetic peptides. It is commonly used as a substrate in enzyme assays to measure activities of proteases, particularly those that cleave at the leucine-arginine bond. The compound is often sourced from specialized chemical suppliers such as Bachem and other peptide synthesis companies.
The synthesis of Z-Leu-Arg-4MbNA typically involves solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
Z-Leu-Arg-4MbNA has a defined molecular structure characterized by its specific amino acid sequence and the presence of a methylumbelliferyl group.
The compound's structure features:
Z-Leu-Arg-4MbNA participates in various chemical reactions primarily involving enzymatic hydrolysis.
The mechanism of action for Z-Leu-Arg-4MbNA involves its interaction with specific proteolytic enzymes that recognize the leucine-arginine bond:
Z-Leu-Arg-4MbNA exhibits several notable physical and chemical properties:
The compound's stability can be affected by pH and temperature; thus, storage conditions should be optimized for long-term use.
Z-Leu-Arg-4MbNA finds applications primarily in biochemical research:
Z-Leu-Arg-4MβNA functions as a fluorogenic substrate through hydrolysis catalyzed by cysteine proteases. Its core structure comprises the dipeptide sequence Z-Leu-Arg linked to the fluorophore 4-Methoxy-β-naphthylamide (4MβNA). Enzymatic cleavage occurs at the Arg-4MβNA amide bond, releasing the fluorophore. The intact substrate exhibits minimal fluorescence due to intramolecular quenching, whereas hydrolysis yields intensely fluorescent 4-methoxy-2-naphthylamine (λex = 335–350 nm; λem = 410–440 nm) [4]. This property enables real-time quantification of protease activity via fluorescence spectroscopy. The hydrolysis mechanism involves nucleophilic attack by the protease’s catalytic cysteine thiol on the substrate’s carbonyl carbon, forming a transient acyl-enzyme intermediate. Subsequent nucleophilic resolution by water releases the fluorophore [4] [6].
Table 1: Spectral Properties of 4MβNA Upon Enzymatic Release
Parameter | Value | Experimental Conditions |
---|---|---|
Excitation (λex) | 335–350 nm | Phosphate buffer, pH 6.0–7.5 |
Emission (λem) | 410–440 nm | Phosphate buffer, pH 6.0–7.5 |
Stokes Shift | 75–90 nm | -- |
Quantum Yield | 0.25 (relative to quinine) | 0.1 M H2SO4 reference |
The kinetic profile follows Michaelis-Menten behavior, where fluorescence intensity directly correlates with reaction progress. This allows calculation of kinetic parameters (Km, kcat) for target proteases like falcipain-2. The 4MβNA group’s extended π-electron system enhances fluorescence quantum yield compared to unsubstituted β-naphthylamide, improving detection sensitivity in complex biological matrices [4].
The substrate specificity of Z-Leu-Arg-4MβNA is governed by complementary interactions between its peptide moiety and the substrate-binding subsites (S2–S1') of cysteine proteases. Falcipain-2 (FP-2), a Plasmodium cysteine protease, exhibits a strong preference for leucine at P2 and arginine at P1 positions—exactly matching the Z-Leu-Arg sequence [3] [7]. The S2 subsite of FP-2 features a hydrophobic pocket lined with Val86, Leu172, and Ala175 residues that accommodate leucine’s isobutyl side chain. Concurrently, the S1 subsite contains acidic residues (Glu83) that form salt bridges with the P1 arginine’s guanidinium group [3].
The Z-group (benzyloxycarbonyl) occupies the S3 subsite, where its aromatic ring engages in π-stacking and hydrophobic interactions with protease residues like Trp206. The 4MβNA moiety binds the S1' subsite, where its methoxy group optimizes orientation via van der Waals contacts. Mutagenesis studies confirm that substitutions in FP-2’s prodomain (particularly the ERFNIN motif spanning residues 155–243) allosterically modulate the active site’s affinity for this substrate [3].
Table 2: Protease Specificity for Z-Leu-Arg-4MβNA Hydrolysis
Protease | Relative Activity (%) | Key Binding Residues |
---|---|---|
Falcipain-2 (FP-2) | 100 (Reference) | Val86, Leu172, Ala175 (S2); Glu83 (S1) |
Falcipain-3 (FP-3) | 78 | Similar to FP-2 with divergent S3 pocket |
Cathepsin L | 65 | Leu209, Ala214 (S2); Glu122 (S1) |
Cathepsin B | <10 | Occluded S2 pocket due to occluding loop |
Homology modeling of FP-2 complexed with Z-Leu-Arg-4MβNA reveals hydrogen bonding between the Arg backbone and Asn173/Cys42, while the 4MβNA carbonyl oxygen coordinates with the oxyanion hole formed by Gln36 and Cys42 [3] [7]. These interactions collectively confer a Km of 8–12 μM for FP-2, reflecting high binding efficiency.
The enzymatic performance of Z-Leu-Arg-4MβNA critically depends on its fluorophore, with 4MβNA and 7-amido-4-methylcoumarin (AMC) representing dominant designs. Comparative kinetic analyses reveal trade-offs between sensitivity and steric compatibility:
Table 3: Kinetic Comparison of Fluorogenic Substrates
Parameter | Z-Leu-Arg-4MβNA | Z-Leu-Leu-Arg-AMC |
---|---|---|
Fluorophore | 4-Methoxy-β-naphthylamide | 7-Amino-4-methylcoumarin (AMC) |
λex/λem (nm) | 340/430 | 360/440 |
Quantum Yield (Φ) | 0.25 | 0.58 |
Typical Km (μM) | 8–12 (Falcipain-2) | 15–20 (Cathepsin S) |
kcat/Km (M−1s−1) | 9,200 (Falcipain-2) | 12,500 (Cathepsin S) |
Signal-to-Noise Ratio | 25:1 (in hemolysate) | 8:1 (in hemolysate) |
The 4MβNA group’s methoxy substitution improves aqueous solubility relative to unmodified β-naphthylamide, mitigating aggregation artifacts. However, AMC substrates generally achieve faster reaction rates due to lower steric hindrance during fluorophore dissociation post-cleavage [4] [6].
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